molecular formula C15H9BrF2N2 B11060020 N-(4-bromophenyl)-6,8-difluoroquinolin-4-amine

N-(4-bromophenyl)-6,8-difluoroquinolin-4-amine

Cat. No.: B11060020
M. Wt: 335.15 g/mol
InChI Key: HKTOXYSVEOMBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMOPHENYL)-N-(6,8-DIFLUORO-4-QUINOLYL)AMINE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-N-(6,8-DIFLUORO-4-QUINOLYL)AMINE typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Fluorine Atoms: The difluoro substitution on the quinoline ring can be achieved using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Bromination of Phenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide.

    Coupling Reaction: The final step involves the coupling of the bromophenyl group with the difluoroquinoline core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of N-(4-BROMOPHENYL)-N-(6,8-DIFLUORO-4-QUINOLYL)AMINE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-N-(6,8-DIFLUORO-4-QUINOLYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-BROMOPHENYL)-N-(6,8-DIFLUORO-4-QUINOLYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-N-(6,8-DIFLUORO-4-QUINOLYL)AMINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

    Pathways Involved: It may inhibit key signaling pathways involved in cell growth and proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-N-(6,8-DICHLORO-4-QUINOLYL)AMINE
  • N-(4-BROMOPHENYL)-N-(6,8-DIMETHYL-4-QUINOLYL)AMINE

Uniqueness

N-(4-BROMOPHENYL)-N-(6,8-DIFLUORO-4-QUINOLYL)AMINE is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to its chloro and methyl analogs. The difluoro substitution also imparts distinct electronic properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H9BrF2N2

Molecular Weight

335.15 g/mol

IUPAC Name

N-(4-bromophenyl)-6,8-difluoroquinolin-4-amine

InChI

InChI=1S/C15H9BrF2N2/c16-9-1-3-11(4-2-9)20-14-5-6-19-15-12(14)7-10(17)8-13(15)18/h1-8H,(H,19,20)

InChI Key

HKTOXYSVEOMBSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=C(C=C(C3=NC=C2)F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.